molecular formula C24H25ClN4O3S B2566726 N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 1110988-89-0

N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2566726
CAS No.: 1110988-89-0
M. Wt: 485
InChI Key: WFYKUTUMXLUQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a structurally complex molecule featuring a hexahydropyrido[4,3-d]pyrimidinone core modified with a 4-methoxybenzyl group at position 6, a thioether-linked acetamide moiety at position 2, and a 3-chloro-2-methylphenyl substituent on the acetamide nitrogen. Its synthesis typically involves multi-step reactions, including cyclocondensation, thioether formation, and amide coupling, with yields influenced by substituent electronic and steric effects .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c1-15-19(25)4-3-5-20(15)26-22(30)14-33-24-27-21-10-11-29(13-18(21)23(31)28-24)12-16-6-8-17(32-2)9-7-16/h3-9H,10-14H2,1-2H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYKUTUMXLUQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)OC)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is C23H22ClN5O2SC_{23}H_{22}ClN_{5}O_{2}S, with a molecular weight of approximately 468.0 g/mol. The compound features multiple functional groups that enhance its reactivity and potential biological activity.

Pharmacological Applications

Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties. The presence of the pyrimidine and thioacetamide moieties suggests potential inhibition of tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. Case studies have shown efficacy against non-small-cell lung carcinoma and ovarian cancer models .

Antimicrobial Properties
The compound's structure may confer antimicrobial properties. Compounds with similar structural features have been studied for their ability to inhibit bacterial growth and biofilm formation. Preliminary studies indicate that this compound could be effective against resistant strains of bacteria due to its unique mechanism of action .

Mechanistic Insights

Enzyme Inhibition
The thioacetamide group in the compound may interact with specific enzymes involved in metabolic pathways. This interaction can lead to the inhibition of key processes in cancer cells or pathogens. For instance, research has highlighted the potential for enzyme inhibitors derived from similar compounds to disrupt metabolic functions critical for cell survival .

Targeting Specific Pathways
The hexahydropyrido-pyrimidine structure is known for targeting specific signaling pathways involved in cancer progression. Studies have demonstrated that compounds with this scaffold can modulate pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell proliferation and survival .

Synthesis and Development

The synthesis of this compound involves multi-step organic synthesis techniques. The complexity of the molecule necessitates careful optimization of reaction conditions to yield high purity and yield.

Future Research Directions

Further research is essential to explore the full therapeutic potential of this compound. Key areas include:

  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Mechanistic Studies : Elucidating the precise mechanisms by which the compound exerts its biological effects.
  • Formulation Development : Exploring suitable formulations for enhanced bioavailability and therapeutic effectiveness.

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxybenzyl group in the target compound contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility .
  • Chloro and methyl groups on the phenyl ring enhance metabolic stability compared to unsubstituted analogs .
  • Fused heterocyclic systems (e.g., thieno[2,3-d]pyrimidine) in analogs like CRCM5484 improve target binding affinity, particularly in kinase inhibition .

Key Insights :

  • The 4-methoxybenzyl group in the target compound and ’s analog likely enhances kinase binding via hydrophobic interactions .
  • Chloro and fluorophenyl substituents in ’s compounds improve antimicrobial potency by increasing membrane penetration .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The core structure involves a hexahydropyrido[4,3-d]pyrimidin-4-one scaffold. A common approach includes:

Substitution reactions (e.g., replacing halogens with thiol or methoxybenzyl groups under alkaline conditions) .

Reduction of nitro intermediates using iron powder in acidic media to generate aniline derivatives .

Condensation with acetamide precursors (e.g., cyanoacetic acid) using coupling agents like DCC or EDCI .

  • Critical Variables : pH, temperature, and solvent polarity significantly affect regioselectivity. For example, alkaline conditions favor nucleophilic substitution, while polar aprotic solvents (DMF, DMSO) enhance condensation efficiency .

Q. How is structural characterization performed, and what analytical techniques resolve ambiguities?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituents on the pyrimidine and phenyl rings. For example, the 4-methoxybenzyl group shows distinct aromatic protons at δ 6.8–7.2 ppm and a methoxy singlet at δ 3.8 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C25H24ClN3O3S: 494.12 g/mol) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for the hexahydropyrido ring system .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer :

  • Kinase Inhibition Assays : Prioritize kinases like EGFR or VEGFR due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • ADME Prediction : Computational tools (e.g., SwissADME) evaluate logP (∼3.5) and metabolic stability, noting the 4-methoxy group may reduce CYP450-mediated oxidation .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like reaction time (e.g., 12–24 hrs) and catalyst loading (e.g., 5–10 mol% Pd) .
  • Flow Chemistry : Continuous-flow systems improve heat transfer and reduce byproducts in exothermic steps (e.g., nitro reduction) .
  • Purification Strategies : Simulated moving bed (SMB) chromatography isolates the target compound from regioisomers .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer :

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., sulfoxide derivatives of the thioacetamide group) that may reduce in vivo efficacy .
  • Protein Binding Studies : Surface plasmon resonance (SPR) quantifies binding to serum albumin, which may limit bioavailability .
  • Dose-Response Refinement : Adjust dosing regimens in rodent models to account for rapid clearance linked to the trifluoromethyl group .

Q. What strategies validate the mechanism of action when target engagement is unclear?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates .
  • CRISPR-Cas9 Knockout Models : Eliminate suspected targets (e.g., EGFR) to observe loss of compound activity .
  • Molecular Dynamics Simulations : Model binding interactions between the pyrido-pyrimidine core and kinase active sites (e.g., hydrogen bonding with hinge regions) .

Q. How can structure-activity relationships (SAR) guide derivative design for improved potency?

  • Methodological Answer :

  • Electron-Withdrawing Substitutions : Replace the 3-chloro group with a nitro or trifluoromethyl moiety to enhance electrophilicity and kinase binding .
  • Heterocycle Replacement : Substitute the pyrido-pyrimidine with pyrazolo-pyrimidine to reduce metabolic oxidation .
  • Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) on the acetamide nitrogen to improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.